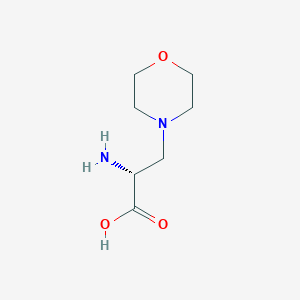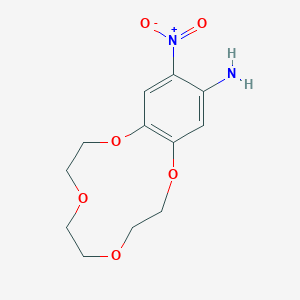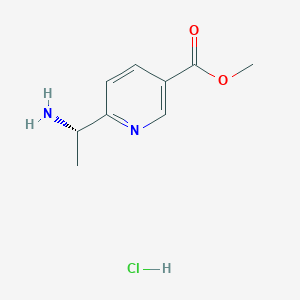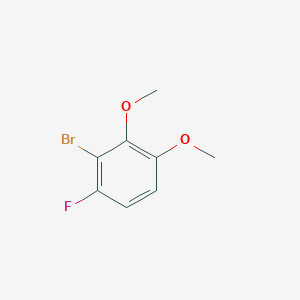
(R)-2-Amino-3-morpholinopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-morpholinopropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a morpholine ring attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-morpholinopropanoic acid typically involves the reaction of morpholine with a suitable precursor, such as an α-halo acid or an α-keto acid. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution or addition reactions. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-3-morpholinopropanoic acid may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to improve the yield and purity of the final product while minimizing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-3-morpholinopropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
®-2-Amino-3-morpholinopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-morpholinopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The morpholine ring and the amino acid moiety play crucial roles in binding to the target sites and modulating their activity.
Comparison with Similar Compounds
(S)-2-Amino-3-morpholinopropanoic acid: The enantiomer of the compound, which may exhibit different biological activities.
2-Amino-3-morpholinopropanoic acid: The racemic mixture containing both ® and (S) enantiomers.
Other amino acids with morpholine rings: Compounds such as 2-Amino-3-morpholinobutanoic acid and 2-Amino-3-morpholinopentanoic acid.
Uniqueness: ®-2-Amino-3-morpholinopropanoic acid is unique due to its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-morpholin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H14N2O3/c8-6(7(10)11)5-9-1-3-12-4-2-9/h6H,1-5,8H2,(H,10,11)/t6-/m1/s1 |
InChI Key |
XQBWWSOQRZVLPX-ZCFIWIBFSA-N |
Isomeric SMILES |
C1COCCN1C[C@H](C(=O)O)N |
Canonical SMILES |
C1COCCN1CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)





![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)

![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)
![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)


